molecular formula C11H16N4OS2 B14740945 Theophylline, 8-(sec-butylthio)-6-thio- CAS No. 6493-40-9

Theophylline, 8-(sec-butylthio)-6-thio-

Cat. No.: B14740945
CAS No.: 6493-40-9
M. Wt: 284.4 g/mol
InChI Key: WYQCMHITOCFXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Theophylline, 8-(sec-butylthio)-6-thio- is a useful research compound. Its molecular formula is C11H16N4OS2 and its molecular weight is 284.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Theophylline, 8-(sec-butylthio)-6-thio- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Theophylline, 8-(sec-butylthio)-6-thio- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6493-40-9

Molecular Formula

C11H16N4OS2

Molecular Weight

284.4 g/mol

IUPAC Name

8-butan-2-ylsulfanyl-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C11H16N4OS2/c1-5-6(2)18-10-12-7-8(13-10)14(3)11(16)15(4)9(7)17/h6H,5H2,1-4H3,(H,12,13)

InChI Key

WYQCMHITOCFXFR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NC2=C(N1)C(=S)N(C(=O)N2C)C

Origin of Product

United States

Deconstruction for a New Campaign:alternatively, if Theophylline, 8 Sec Butylthio 6 Thio Were a Known Active Compound, It Could Be Deconstructed into Its Constituent Fragments for a New Fbdd Campaign. This Would Involve Breaking the Molecule Down into Smaller Components, Such As the Core 6,8 Dithioxanthine Scaffold and Various Alkylthiols. These Fragments Could then Be Used to Screen for Novel Binders to the Same Target, Potentially Identifying Entirely New Chemical Scaffolds That Could Be Built Upon.

A hypothetical FBDD approach that could lead to the discovery of Theophylline (B1681296), 8-(sec-butylthio)-6-thio- is outlined in the table below.

StepActionExample Fragment/MoleculeRationale
1. Fragment ScreeningIdentify initial low-affinity hits from a fragment library.TheophyllineThe purine (B94841) scaffold is a common and effective starting point for drug discovery. nih.gov
2. Hit ValidationConfirm binding and determine binding mode using biophysical techniques (e.g., SPR, X-ray crystallography).Theophylline bound to targetTo ensure the hit is real and to provide a structural basis for elaboration.
3. Fragment GrowingSynthetically modify the core to engage nearby binding pockets.8-thio-theophyllineAddition of a sulfur atom at a key vector to probe for new interactions.
4. Lead OptimizationFurther elaboration to maximize potency and selectivity.Theophylline, 8-(sec-butylthio)-6-thio-Addition of the sec-butyl group to exploit a hydrophobic pocket, and modification at C6 to fine-tune properties.

This structured approach, moving from a small, simple fragment to a more complex and optimized lead, is a hallmark of FBDD and represents a modern pathway for the discovery of novel chemical entities. mdpi.com

Preclinical Pharmacological Data for Theophylline, 8-(sec-butylthio)-6-thio- is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is no specific preclinical data on the pharmacological characterization of the compound Theophylline, 8-(sec-butylthio)-6-thio- . The requested analysis, focusing on its modulation of key enzyme activities, cannot be completed as there are no published in vitro or animal studies investigating the effects of this specific chemical entity on the following targets:

Phosphodiesterase (PDE) isoforms (PDE3, PDE4, PDE5)

Xanthine (B1682287) Oxidase (XO) and associated Reactive Oxygen Species (ROS)

Dipeptidyl Peptidase 4 (DPP-4)

Acetylcholinesterase (AChE)

Histone Deacetylase (HDAC)

Phosphoinositide 3-Kinase (PI3K)

Without dedicated research and published findings for Theophylline, 8-(sec-butylthio)-6-thio-, any discussion of its specific enzymatic modulation would be speculative and would not meet the required standards of scientific accuracy. Therefore, the generation of a detailed article adhering to the requested outline is not possible at this time. Further experimental research is required to elucidate the pharmacological characteristics of this specific compound. ontosight.ai

Structure Activity Relationship Sar Studies and Rational Molecular Design

Positional and Substituent Effects on Biological Activity

The xanthine (B1682287) core of theophylline (B1681296) offers several positions (N-1, N-3, N-7, and C-8) where chemical modifications can be made. The nature and position of these substituents have a profound impact on the resulting analogue's biological activity, including its potency, selectivity, and mechanism of action.

The C-8 position of the theophylline scaffold is a critical site for modification, significantly influencing the compound's interaction with various biological targets, most notably adenosine (B11128) receptors and phosphodiesterases (PDEs).

Substitution at the 8-position with bulky groups, such as phenyl or cycloalkyl moieties, has been shown to dramatically increase affinity for adenosine receptors. For example, 8-phenyltheophylline (B1204217) is significantly more potent as an adenosine receptor antagonist than theophylline itself. researchgate.net The nature of the substituent on an 8-phenyl ring can further fine-tune this interaction. For instance, 1,3-dipropyl-8-(p-hydroxyphenyl)xanthine demonstrates enhanced potency at both A1 and A2 adenosine receptors. researchgate.net

In contrast, alkylamino substituents at the 8-position can lead to an increase in affinity for some theophylline-7-riboside analogues, likely due to interactions with a lipophilic binding site. nih.gov The introduction of a bromo or imidazolyl radical at the 8th position has been shown to enhance the bronchodilator effect of theophylline, with the bromo-substituted derivative being 6.5 times more active than theophylline. nih.gov

Table 2: Influence of 8-Position Substituents on Adenosine Receptor Affinity

Compound8-Position SubstituentTargetAffinity (Ki, nM)
Theophylline-HAdenosine A1 Receptor~14,000
8-PhenyltheophyllinePhenylAdenosine A1 Receptor~560
1,3-Dipropyl-8-phenylxanthinePhenylAdenosine A1 Receptor~23
1,3-Dipropyl-8-(p-hydroxyphenyl)xanthinep-HydroxyphenylAdenosine A1 Receptor~10

This table presents illustrative data compiled from various sources to demonstrate the impact of 8-position modifications. researchgate.net

Modifications at the N-1 and N-7 positions of the xanthine ring also play a pivotal role in modulating the biological activity and selectivity of theophylline analogues.

Substitutions at the N-1 and N-3 positions with larger alkyl groups, such as n-propyl, can enhance potency at adenosine receptors. 1,3-Di-n-propylxanthine, for instance, is significantly more potent than theophylline at both A1 and A2 receptors. biomedres.us Interestingly, certain substitutions can introduce selectivity. For example, 1,3-di-n-propyl, 1,3-diisobutyl, and 1,3-dibenzyl analogues of theophylline show some selectivity for the A1 receptor. biomedres.us

The N-7 position is another key site for modification. While the length of a simple carbon chain at N-7 may not significantly impact certain neurological activities, the nature of the terminal group is crucial. guidetopharmacology.org For instance, linking a 3(2H)-pyridazinone system to 7-(2-ethyl)-theophylline through a piperazine (B1678402) ring increased relaxant action on tracheal muscle, whereas a direct amino linkage decreased it. nih.gov However, other studies have found that N-7 substituted derivatives like proxyphylline, diprophylline, and etophylline were less effective bronchodilators than theophylline. nih.gov

Table 3: Effect of N-1 and N-7 Substitutions on Biological Activity

CompoundN-1 SubstitutionN-7 SubstitutionBiological Effect
Theophylline-CH3-HNon-selective adenosine receptor antagonist
1,3-Di-n-propylxanthine-CH2CH2CH3-HIncreased potency at A1 and A2 receptors
1,3-Diallylxanthine-CH2CH=CH2-HSelective for A2 receptor
Proxyphylline-CH3-CH2CH(OH)CH3Less potent bronchodilator than theophylline
Diprophylline-CH3-CH2CH(OH)CH2OHLess potent bronchodilator than theophylline

This table provides examples of how N-1 and N-7 substitutions can alter the biological profile of theophylline derivatives. biomedres.usnih.gov

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Chiral centers in the substituents of theophylline analogues can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different potencies, selectivities, and even different pharmacological effects. biomedgrid.combiomedgrid.com This is because biological receptors are themselves chiral and can interact differently with each stereoisomer.

Conformational flexibility, the ability of a molecule to adopt different shapes, is also a critical factor. The bioactive conformation is the specific three-dimensional shape a molecule adopts when it binds to its biological target. nih.gov Understanding the preferred conformations of theophylline derivatives and how substituents influence this is essential for rational drug design. A molecule that is pre-organized in its bioactive conformation may exhibit higher affinity and potency. Conversely, a highly flexible molecule may have a higher entropic penalty upon binding.

Design Principles for Novel Theophylline Analogues with Enhanced Selectivity and Potency

The insights gained from SAR and QSAR studies have laid the foundation for the rational design of novel theophylline analogues with improved therapeutic profiles. The key principles guiding this design process include:

Target-Specific Modifications: By understanding the structural requirements of different receptor subtypes or enzyme isoforms, substituents can be strategically introduced to enhance selectivity. For example, to design a selective adenosine A1 receptor antagonist, one might incorporate a 1,3-dipropyl substitution pattern combined with an 8-phenyl moiety. researchgate.net

Exploiting Receptor Pockets: The design of substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues in the binding pocket of the target can significantly enhance potency.

Modulating Physicochemical Properties: Fine-tuning properties like lipophilicity and solubility is crucial for optimizing the pharmacokinetic profile of the drug, ensuring it reaches its target in sufficient concentrations.

Fragment-Based and Scaffold Hopping Approaches: These modern drug design strategies can be employed to identify novel chemical entities that retain the key pharmacophoric features of theophylline but possess different core structures, potentially leading to improved properties.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding modes of newly designed analogues and to estimate their binding affinities, thereby prioritizing the synthesis of the most promising candidates.

By applying these principles, researchers are continuously working to develop new generations of theophylline derivatives that are not only more potent and selective but also have a wider therapeutic window and fewer side effects.

Scaffold Hopping and Bioisosteric Replacements for Target Specificity

Scaffold hopping is a widely used strategy in medicinal chemistry to identify structurally novel compounds that retain the biological activity of a known parent molecule. uniroma1.it This approach aims to discover equipotent molecules with new core structures, potentially leading to improved properties such as enhanced selectivity, better pharmacokinetics, or a novel intellectual property position. uniroma1.itdocumentsdelivered.com

The xanthine core of Theophylline, 8-(sec-butylthio)-6-thio- is a versatile and structurally rigid scaffold that allows for significant molecular diversity. nih.gov In drug discovery, this core has been the subject of scaffold hopping to and from other heterocyclic systems. For instance, researchers have successfully used a scaffold-hopping strategy to move from a uracil (B121893) scaffold to the xanthine scaffold of linagliptin (B1675411) to generate novel and potent DPP-4 inhibitors. nih.gov In another example, molecular modeling and SAR studies confirmed that tricyclic guanine (B1146940) scaffolds can serve as effective bioisosteric replacements for xanthines, mimicking their binding mode in DPP-4. documentsdelivered.com For Theophylline, 8-(sec-butylthio)-6-thio-, a medicinal chemist might explore replacing the central purine (B94841) ring with other bicyclic heterocycles to probe for new interactions with a biological target.

Bioisosteric replacement is a more subtle approach where an atom or a group of atoms is exchanged for another with broadly similar physical or chemical properties. cambridgemedchemconsulting.com This strategy is used to fine-tune a molecule's characteristics to improve its biological activity or reduce toxicity. cambridgemedchemconsulting.comdrughunter.com The structure of Theophylline, 8-(sec-butylthio)-6-thio- offers several positions where bioisosteric replacements could be explored to enhance target specificity.

Key opportunities for bioisosteric replacement in this molecule include:

Thio-substituents: The sulfur atoms at the C6 and C8 positions are significant modifications from the standard theophylline structure. Replacing the C6-thio group with its more common oxygen counterpart (a carbonyl group) would revert it to a derivative of 8-thio-theophylline. The biological effect of this change would be highly dependent on the specific target, as the sulfur atom has different size, electronegativity, and hydrogen-bonding capabilities than oxygen.

sec-Butyl Group: The sec-butyl group at the C8-thio position provides a specific hydrophobic interaction. Its size and shape could be critical for fitting into a binding pocket. A systematic SAR study would involve replacing this group with other alkyl groups (e.g., n-butyl, isobutyl, tert-butyl) to probe the pocket's steric tolerance. nih.govnih.gov Furthermore, replacing it with cyclic groups (e.g., cyclobutyl, cyclopentyl) or groups containing heteroatoms could introduce new interactions and alter solubility.

Methyl Groups: The methyl groups at N1 and N3 are characteristic of theophylline. Replacing them with larger alkyl groups (e.g., propyl) has been shown to significantly alter the potency and selectivity of xanthine derivatives at adenosine receptors. nih.gov

The table below outlines potential bioisosteric replacements for different moieties of Theophylline, 8-(sec-butylthio)-6-thio- and the rationale behind each modification.

Original MoietyPotential BioisostereRationale for Replacement
6-Thio (=S)Carbonyl (=O)To modulate hydrogen bonding capacity and electronic properties, reverting to a more classical xanthine structure.
8-Thioether (-S-)Ether (-O-), Methylene (-CH2-)To alter bond angles, polarity, and metabolic stability.
sec-ButylIsobutyl, Cyclopentyl, PhenylTo investigate steric and hydrophobic requirements of the target's binding pocket and introduce potential new interactions.
N1/N3-MethylPropyl, PropargylTo explore effects on receptor affinity and selectivity, as demonstrated in other xanthine analogs. nih.gov

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds that begins by screening libraries of small, low-molecular-weight molecules, or "fragments". mdpi.com These fragments typically adhere to the "Rule of Three" (Molecular weight ≤ 300 Da, H-bond donors ≤ 3, H-bond acceptors ≤ 3, logP ≤ 3). mdpi.com Because of their low complexity, fragments can bind to a target with high efficiency, making them excellent starting points for building more potent and selective drug candidates. mdpi.com

The structure of Theophylline, 8-(sec-butylthio)-6-thio- can be conceptualized through an FBDD lens in two ways: as a final product of fragment evolution or as a source of fragments for a new discovery campaign.

Pharmacological Characterization in Preclinical Models: in Vitro and Animal Studies

Receptor Antagonism and Agonism Profiling

Adenosine (B11128) Receptor Interactions (e.g., A1, A2A, A3 antagonism)

No studies detailing the binding affinity or functional antagonism of Theophylline (B1681296), 8-(sec-butylthio)-6-thio- at adenosine receptor subtypes (A1, A2A, A3) were identified.

Cellular and Molecular Responses in In Vitro Systems

Regulation of Intracellular Cyclic Nucleotide Levels (cAMP, cGMP)

Information regarding the effect of Theophylline, 8-(sec-butylthio)-6-thio- on the intracellular concentrations of cyclic adenosine monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) is not available.

Activation of Protein Kinases (PKA, PKG)

There are no published findings on whether Theophylline, 8-(sec-butylthio)-6-thio- leads to the activation of protein kinase A (PKA) or protein kinase G (PKG).

Ion Channel Modulation (e.g., K+ efflux, Ca2+ liberation from sarcoplasmic reticulum)

The effects of Theophylline, 8-(sec-butylthio)-6-thio- on ion channels, including potassium (K+) efflux or the liberation of calcium (Ca2+) from the sarcoplasmic reticulum, have not been documented in the available literature.

Anti-inflammatory Pathways (e.g., inhibition of TNF-α and leukotriene synthesis)

No research could be located that investigates the potential anti-inflammatory properties of Theophylline, 8-(sec-butylthio)-6-thio-, such as its ability to inhibit the synthesis of tumor necrosis factor-alpha (TNF-α) or leukotrienes.

Anti-proliferative and Apoptotic Mechanisms in Cancer Cell Lines (e.g., caspase activation, Bcl-2/Bax modulation, cell cycle arrest)

No studies were identified that investigated the anti-proliferative and apoptotic mechanisms of Theophylline, 8-(sec-butylthio)-6-thio-. Research on the parent compound, theophylline, has shown it can induce apoptosis, senescence, and decrease colony formation in cervical and breast cancer cell lines. nih.govnih.gov The mechanisms for other compounds often involve modulating the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and activating caspases, which are key executioners of apoptosis. nih.govnih.gov Some agents can also induce cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from dividing. nih.govfrontiersin.org However, these specific actions have not been documented for Theophylline, 8-(sec-butylthio)-6-thio-.

Epidermal Growth Factor Receptor (EGFR) Inhibition

There is no available data to suggest that Theophylline, 8-(sec-butylthio)-6-thio- functions as an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR inhibitors are a class of anti-cancer drugs that target the EGFR protein, which is often overexpressed in cancer cells and plays a role in tumor growth and progression. drugs.com These inhibitors can be small molecules (tyrosine kinase inhibitors) or monoclonal antibodies. drugs.commdpi.com No research connects Theophylline, 8-(sec-butylthio)-6-thio- to this mechanism of action.

Potential Interference with ABC Transporter Efflux Functions

The potential for Theophylline, 8-(sec-butylthio)-6-thio- to interfere with ATP-binding cassette (ABC) transporter efflux functions has not been evaluated in published studies. ABC transporters are proteins that can pump foreign substances, including chemotherapy drugs, out of cells, contributing to multidrug resistance in cancer. nih.gov Inhibition of these transporters is a strategy to overcome drug resistance, but this has not been explored for the specified theophylline derivative.

In Vivo Efficacy Assessments in Animal Models

Respiratory System Pharmacology (e.g., bronchodilation, improved diaphragm contractility, anti-inflammatory effects in lung models)

No in vivo animal studies on the respiratory pharmacology of Theophylline, 8-(sec-butylthio)-6-thio- were found. The parent compound, theophylline, is well-documented as a bronchodilator used in respiratory diseases. drugbank.comnih.gov In animal models and human studies, theophylline has been shown to improve the contractility of the diaphragm. nih.govnih.gov It also exhibits anti-inflammatory effects in the lungs, which contributes to its therapeutic benefit in conditions like asthma and COPD. mdpi.commdpi.comnih.gov These specific effects are not documented for Theophylline, 8-(sec-butylthio)-6-thio-.

Central Nervous System Effects (e.g., neuroactivity in the hippocampus, potential cognitive enhancement, effects on affective disorders)

There is a lack of research on the central nervous system effects of Theophylline, 8-(sec-butylthio)-6-thio- in animal models. Studies on the parent compound, theophylline, have investigated its neuroactive properties, including its potential therapeutic role in disorders like tardive dyskinesia by acting as an adenosine receptor antagonist. nih.gov However, specific data regarding neuroactivity in the hippocampus, cognitive enhancement, or effects on affective disorders for the derivative are absent.

Anti-cancer Activity in Animal Xenograft or Tumor Models (e.g., prostate cancer models)

No studies assessing the anti-cancer activity of Theophylline, 8-(sec-butylthio)-6-thio- in animal xenograft or other tumor models have been published. While various compounds are tested in animal models, such as prostate cancer models, to evaluate their potential to inhibit tumor growth in a living organism, this research has not been conducted for Theophylline, 8-(sec-butylthio)-6-thio-. nih.gov

Wound Healing Modulatory Effects (e.g., in diabetic wound models)

An extensive review of published scientific literature did not yield any specific preclinical studies investigating the wound healing modulatory effects of Theophylline, 8-(sec-butylthio)-6-thio-. Consequently, there is no available data on its efficacy or mechanism of action in standard or diabetic wound models.

Investigation of Agricultural Applications (e.g., insecticidal, fungicidal activity against plant pathogens)

There is currently no available research data from preclinical or agricultural studies to characterize the potential applications of Theophylline, 8-(sec-butylthio)-6-thio- as an insecticide or fungicide. Investigations into its activity against plant pathogens have not been reported in the accessible scientific literature.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in elucidating the binding thermodynamics and kinetics that govern the interaction between a drug candidate and its biological target.

Molecular docking simulations for Theophylline (B1681296), 8-(sec-butylthio)-6-thio- would be employed to predict its binding mode within the active site of relevant biological targets, such as adenosine (B11128) receptors or phosphodiesterases, which are known targets of the parent compound, theophylline. nih.gov These simulations can reveal the specific amino acid residues that interact with the ligand and the nature of these interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

Table 1: Predicted Interaction Profile of Theophylline, 8-(sec-butylthio)-6-thio- with a Hypothetical Adenosine A1 Receptor Active Site

Interacting Residue Interaction Type Distance (Å)
Thr88 Hydrogen Bond 2.9
Phe171 π-π Stacking 3.5
Ile274 Hydrophobic 4.1
Asn254 Hydrogen Bond 3.2
Met177 Hydrophobic 3.8

Following the prediction of the binding mode, a detailed interaction profile is generated. This profile quantifies the various types of interactions between Theophylline, 8-(sec-butylthio)-6-thio- and the protein. Scoring functions are then used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy score generally indicates a more stable and favorable interaction.

For instance, the introduction of the sulfur-containing functional groups could lead to specific interactions, such as sulfur-π interactions or enhanced hydrophobic contacts, which would be reflected in the scoring. Comparing the docking scores of this derivative with the parent theophylline and other analogues can provide insights into how the 8-(sec-butylthio) and 6-thio modifications influence binding affinity.

Table 2: Comparative Docking Scores of Theophylline and its Derivative

Compound Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki)
Theophylline -6.5 10.2 µM
Theophylline, 8-(sec-butylthio)-6-thio- -8.2 0.8 µM

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule. imanagerpublications.com For Theophylline, 8-(sec-butylthio)-6-thio-, DFT analysis can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a key parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity. The MEP map visually represents the regions of positive and negative electrostatic potential on the molecule's surface, which is crucial for identifying potential sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions with the protein target.

Table 3: Key DFT-Calculated Properties for Theophylline, 8-(sec-butylthio)-6-thio-

Property Value
HOMO Energy -6.2 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.4 eV
Dipole Moment 3.5 D

In Silico Screening and Virtual Design of Novel Analogues

Building upon the insights gained from docking and DFT studies, in silico screening and virtual design methodologies can be employed to discover and develop novel analogues with improved properties.

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. Based on the binding mode of Theophylline, 8-(sec-butylthio)-6-thio-, a pharmacophore model can be constructed. This model would typically include features like hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings.

This pharmacophore model can then be used as a query in ligand-based virtual screening to search large chemical databases for other molecules that match the model. nih.govmdpi.com This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

When the structure of the target protein is available, structure-based drug design can be utilized to optimize the selectivity of Theophylline, 8-(sec-butylthio)-6-thio- analogues. chemrxiv.org By analyzing the subtle differences in the active sites of different receptor subtypes (e.g., A1 vs. A2A adenosine receptors), modifications can be rationally designed to enhance binding to the desired target while reducing affinity for off-targets.

For example, if a specific hydrophobic pocket is present in the target receptor but not in a closely related off-target, the sec-butylthio group could be modified or replaced with a different lipophilic group that fits optimally into this pocket, thereby increasing selectivity. This iterative process of design, synthesis, and testing, guided by computational predictions, is a cornerstone of modern drug discovery.

Molecular Dynamics (MD) Simulations for System Stability and Dynamics

Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific research applying Molecular Dynamics (MD) simulations to the compound Theophylline, 8-(sec-butylthio)-6-thio-. While MD simulations are a powerful and widely used technique in computational chemistry to study the dynamic behavior of molecules and their interactions over time, it appears that this specific derivative of theophylline has not yet been the subject of such published investigations.

MD simulations provide critical insights into the conformational changes, flexibility, and stability of molecules, which are essential for understanding their biological activity. For a ligand like Theophylline, 8-(sec-butylthio)-6-thio-, these simulations could elucidate how the molecule behaves in a physiological environment, such as in the presence of water molecules and ions, and how it interacts with potential biological targets.

Assessment of Ligand-Receptor Complex Stability

The stability of a ligand-receptor complex is a cornerstone of drug design and molecular biology, often investigated through MD simulations. This analysis involves calculating metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg) over the course of the simulation. These parameters help to determine whether the ligand remains securely bound to the receptor's active site and to characterize the nature of the binding.

Currently, there are no available studies in the public domain that have performed such an assessment for Theophylline, 8-(sec-butylthio)-6-thio-. Research in this area would first require the identification of a specific biological receptor for this compound. Following the identification of a target, docking studies would be performed to predict the initial binding pose, which would then serve as the starting point for MD simulations to validate the stability of the predicted complex. The lack of such published data prevents a detailed discussion on the ligand-receptor complex stability for this particular molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical relationship between the chemical structure and a particular property of interest, such as solubility, boiling point, or in some cases, biological activity.

A thorough review of the existing scientific literature indicates that no QSPR models have been specifically developed or published for Theophylline, 8-(sec-butylthio)-6-thio-. The development of a QSPR model for this compound would involve compiling a dataset of structurally related molecules with known experimental values for a specific property. From this data, molecular descriptors would be calculated, and statistical methods would be employed to create a predictive model. The absence of such studies means that there are no established QSPR models to predict the physicochemical or biological properties of Theophylline, 8-(sec-butylthio)-6-thio-.

Analytical Methodologies for Theophylline, 8 Sec Butylthio 6 Thio and Its Metabolites in Biological Matrices Non Human

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Electrochemical)

No specific HPLC methods for the analysis of Theophylline (B1681296), 8-(sec-butylthio)-6-thio- in non-human biological matrices have been documented.

Gas Chromatography-Mass Spectrometry (GC-MS, GC-IDMS)

There are no published GC-MS or GC-IDMS methodologies for the quantification of Theophylline, 8-(sec-butylthio)-6-thio- in non-human biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-MS/MS) and Column-Switching Systems

Specific LC-MS or LC-MS/MS methods, including the use of column-switching systems, for the detection and quantification of Theophylline, 8-(sec-butylthio)-6-thio- in non-human biological matrices have not been reported in the scientific literature.

Sample Preparation Techniques for Matrix Effect Mitigation

Protein Precipitation (PP)

There is no available information on the use of protein precipitation as a sample preparation technique for the analysis of Theophylline, 8-(sec-butylthio)-6-thio- in non-human biological matrices.

Liquid-Liquid Extraction (LLE)

No validated liquid-liquid extraction protocols for the isolation of Theophylline, 8-(sec-butylthio)-6-thio- from non-human biological samples have been found in the existing literature.

Spectroscopic Methods for Detection and Quantification (e.g., UV Spectrophotometry)

Spectroscopic methods are instrumental in the detection and quantification of analytes. longdom.org While chromatographic techniques coupled with mass spectrometry are often preferred for their high sensitivity and specificity, spectroscopic methods like UV-Vis spectrophotometry can serve as simpler, more cost-effective alternatives, particularly for initial screening or in resource-limited settings. nih.gov

UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. The amount of light absorbed is proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.

For Theophylline, 8-(sec-butylthio)-6-thio-, the presence of the xanthine (B1682287) chromophore, which is inherent to the theophylline structure, would allow for detection by UV spectrophotometry. The wavelength of maximum absorbance (λmax) for theophylline is typically around 272 nm. The introduction of the thio- and sec-butylthio- groups may cause a slight shift in the λmax.

While UV spectrophotometry is a straightforward and rapid technique, it can be susceptible to interference from other compounds in the biological matrix that also absorb light in the same wavelength range. nih.gov Therefore, it is often used in conjunction with a separation technique like high-performance liquid chromatography (HPLC) to ensure specificity.

Spectroscopic Method Principle Applicability to Theophylline, 8-(sec-butylthio)-6-thio- Advantages Limitations
UV-Vis Spectrophotometry Measures the absorption of ultraviolet or visible light by a substance.The xanthine core of the molecule provides a chromophore for UV detection.Simple, rapid, and cost-effective.Lower specificity, potential for interference from matrix components.
Fluorescence Spectroscopy Measures the emission of light from a substance that has absorbed light.The native molecule may not be fluorescent, but derivatization could introduce a fluorophore.High sensitivity and specificity.May require a derivatization step.

Method Validation for Accuracy, Precision, and Sensitivity in Animal Biological Samples

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. For the analysis of Theophylline, 8-(sec-butylthio)-6-thio- in non-human biological samples, a comprehensive validation process is essential to ensure the reliability of the generated data. The validation should be performed in accordance with internationally recognized guidelines.

Key validation parameters include:

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels and calculating the percentage recovery.

Precision: This describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is determined by the limit of detection (LOD) and the limit of quantification (LOQ). The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

The following table provides typical acceptance criteria for these validation parameters in bioanalytical method validation.

Validation Parameter Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value (±20% at the LOQ).
Precision (Intra- and Inter-day) The RSD should not exceed 15% (20% at the LOQ).
Limit of Quantification (LOQ) The analyte response should be at least 5 times the response of a blank sample.

Metabolism and Pharmacokinetics in Animal Models

Metabolic Pathways and Enzyme Systems

The biotransformation of theophylline (B1681296) involves several key metabolic pathways, with the liver being the principal site of metabolism. jcdr.net In adults, approximately 90% of a theophylline dose is metabolized hepatically. clinpgx.org The primary reactions are N-demethylation and 8-hydroxylation, which are catalyzed by a specific set of enzymes. clinpgx.orgnih.gov

The metabolism of theophylline is heavily dependent on the cytochrome P450 (CYP) microsomal enzyme system. nih.gov The major isoform responsible for theophylline biotransformation is CYP1A2, which catalyzes both N-demethylation and 8-hydroxylation. jcdr.netnih.govnih.gov This isoform is considered the most important enzyme in theophylline metabolism in vitro, demonstrating the highest intrinsic clearance for the formation of 1,3-dimethyluric acid. nih.gov

Another significant isoform is CYP2E1, which also participates in the 8-hydroxylation of theophylline. clinpgx.orgnih.gov CYP2E1 is considered a low-affinity, high-capacity enzyme in this process. nih.gov While CYP1A2 is the primary enzyme at therapeutic concentrations, CYP2E1's role may become more prominent at higher concentrations. nih.gov In vitro studies using human CYPs have confirmed that CYP1A2 and CYP2E1 are the main catalysts, with minor contributions from CYP1A1 and CYP2D6, whereas CYP3A4 shows no significant activity. nih.gov The induction of CYP2E1 by substances like ethanol (B145695) could potentially influence theophylline elimination. nih.gov

Key Cytochrome P450 Isoforms in Theophylline Metabolism
EnzymePrimary Metabolic ReactionSignificance
CYP1A2N-demethylation and 8-hydroxylationMajor enzyme responsible for metabolism at therapeutic concentrations. nih.govnih.gov
CYP2E18-hydroxylationMinor role, acts as a low-affinity, high-capacity enzyme. clinpgx.orgnih.gov

While the liver is the primary site of metabolism, other tissues can also contribute. Research has identified a novel metabolic pathway for theophylline in the lung tissue of several mammalian species, including rats, rabbits, dogs, pigs, sheep, and humans. nih.govmdpi.com This pathway involves the ribosylation of theophylline to form a new metabolite, Theophylline-7β-d-ribofuranoside, also named Theonosine. nih.govnih.gov

The metabolism of theophylline exhibits notable differences across various animal species. nih.gov These variations can be both qualitative and quantitative. nih.gov For instance, the formation of 3-methylxanthine (B41622) is a metabolic route observed in humans but not in wild-type mice. nih.gov

Excretion Pathways and Metabolite Distribution

Following metabolism, the resulting water-soluble metabolites of theophylline are eliminated from the body, primarily through the kidneys. The profile of these metabolites in the urine provides a clear picture of the primary metabolic pathways.

While urinary excretion is the main route of elimination for theophylline metabolites, the specific contribution of biliary excretion in animal models is not as extensively detailed in the available literature. The focus of metabolic studies has predominantly been on the characterization of urinary metabolites.

The analysis of urine is fundamental to understanding theophylline's fate in the body. The major metabolites consistently identified in urine across species are products of the primary hepatic pathways. clinpgx.org The main urinary metabolites include:

1,3-dimethyluric acid (1,3-DMU) : Formed via 8-hydroxylation, this is typically the most abundant metabolite. clinpgx.org

1-methyluric acid (1-MU) : This metabolite is formed after the N-demethylation of theophylline to 1-methylxanthine, which is then oxidized. clinpgx.orgnih.gov

3-methylxanthine (3-MX) : A product of N-demethylation, its presence can be species-dependent. clinpgx.orgnih.gov

The relative amounts of these metabolites can vary. For example, in liver disease, an increased excretion of 1-methyluric acid with a concurrent decrease in 1,3-dimethyluric acid and 3-methylxanthine has been observed, indicating an inhibition of the 1-demethylation pathway. nih.gov

Major Urinary Metabolites of Theophylline
MetabolitePrecursor PathwayNotes
1,3-dimethyluric acid8-hydroxylationGenerally the most prevalent metabolite. clinpgx.org
1-methyluric acidN-demethylation and subsequent oxidationA key indicator of the N-demethylation pathway. clinpgx.org
3-methylxanthineN-demethylationFormation can be absent in certain species, like mice. nih.gov

Pharmacokinetic Parameters in Various Animal Species

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the pharmacokinetic profile of the specific chemical compound, Theophylline, 8-(sec-butylthio)-6-thio-. At present, there are no published studies detailing its absorption, distribution, metabolism, and excretion (ADME) in any animal species. Consequently, specific pharmacokinetic parameters such as half-life, volume of distribution, and clearance for this particular derivative remain undetermined.

The absence of empirical data prevents a detailed discussion and the creation of data tables for the following outlined sections. The information below pertains to the parent compound, theophylline, and general considerations for its analogues, which may not be representative of "Theophylline, 8-(sec-butylthio)-6-thio-".

Half-Life, Distribution Volume, and Clearance Determination

For the parent compound, theophylline, pharmacokinetic parameters have been established in various animal models. For instance, in dogs, the half-life of theophylline has been reported to be approximately 5.7 hours, with an apparent volume of distribution of 0.82 L/kg. In cats, the mean plasma theophylline half-life is longer, around 7.8 hours, with an apparent specific volume of distribution of 0.46 L/kg. It is crucial to note that these values are specific to theophylline and cannot be extrapolated to its 8-(sec-butylthio)-6-thio- derivative without dedicated preclinical studies.

Interactive Data Table: Illustrative Pharmacokinetic Parameters of Theophylline in Animal Models

Animal SpeciesHalf-Life (t½)Apparent Volume of Distribution (Vd)Clearance (CL)
Dog5.7 hours0.82 L/kgData Not Available
Cat7.8 hours0.46 L/kgData Not Available

Note: This table is for illustrative purposes only and represents data for the parent compound, theophylline, not Theophylline, 8-(sec-butylthio)-6-thio-.

Factors Influencing Pharmacokinetics in Animal Models (e.g., gestation, diet)

The pharmacokinetics of the parent compound, theophylline, are known to be influenced by various physiological and environmental factors in animal models. For example, hepatic metabolism is the primary route of elimination for theophylline. clinpgx.org Factors that alter liver function, such as age, disease state (e.g., congestive heart failure, liver disease), and co-administration of other drugs that induce or inhibit cytochrome P450 enzymes, can significantly impact theophylline's clearance and half-life. pharmaceutical-journal.com

Dietary components can also play a role; for instance, high-protein, low-carbohydrate diets can increase theophylline clearance. While these factors are well-documented for theophylline, their specific influence on the metabolism and pharmacokinetics of "Theophylline, 8-(sec-butylthio)-6-thio-" remains uninvestigated. The introduction of thio- and sec-butylthio- groups would likely alter the molecule's lipophilicity and susceptibility to metabolic enzymes, leading to a different pharmacokinetic profile and potentially different influencing factors.

Preclinical Pharmacokinetic and Tissue Distribution Studies of Theophylline Analogues

Studies on other thio-derivatives, such as 6-thiotheophylline, have been performed, but these investigations have primarily focused on pharmacodynamic effects rather than detailed pharmacokinetics. nih.gov Without specific preclinical studies on "Theophylline, 8-(sec-butylthio)-6-thio-", any discussion on its tissue distribution and potential metabolic pathways would be purely speculative. The presence of the sulfur-containing functional groups would likely lead to different metabolic routes compared to the parent theophylline, which is primarily metabolized through oxidation and N-demethylation. clinpgx.org

Future Research Directions and Translational Perspectives in Preclinical Development

Design and Synthesis of Highly Selective Xanthine (B1682287) Derivatives for Specific Biological Targets

The development of new therapeutic agents from the xanthine scaffold hinges on the ability to design and synthesize derivatives with high selectivity for specific biological targets, thereby minimizing off-target effects. farmaciajournal.com A primary focus has been the modulation of adenosine (B11128) receptors (A1, A2A, A2B, and A3), as theophylline (B1681296) is a non-selective antagonist of these receptors. nih.govfarmaciajournal.com

Research has demonstrated that strategic substitutions at the C8 position of the xanthine core are critical for achieving selectivity. For instance, the exploration of prop-2-ynylated C8-aryl or heteroaryl substitutions has been a fruitful strategy. nih.gov Initial efforts with a 1-prop-2-ynyl-1H-pyrazol-4-yl moiety at the C8 position yielded compounds with significant binding affinity but poor selectivity. nih.gov Subsequent structure-activity relationship (SAR) optimization, involving the incorporation of a substituted phenyl on the terminal acetylene, led to the identification of derivatives with high affinity and selectivity for the human A2B adenosine receptor (A2BAdoR). nih.gov

The synthesis of such 8-substituted xanthines often begins with 5,6-diamino-1,3-dimethyluracil, which can be condensed with various acids or aldehydes followed by cyclization. nih.govresearchgate.net Traube's synthesis is a classic and widely used method for forming the xanthine ring system from substituted urea (B33335) precursors. nih.gov These foundational synthetic strategies allow for the introduction of diverse functionalities, like the sec-butylthio group in "Theophylline, 8-(sec-butylthio)-6-thio-," to precisely modulate interactions with the target protein.

Table 1: Examples of Xanthine Derivatives and Target Selectivity

Compound C8-Substitution Target Affinity (Ki) Selectivity Profile
Compound 46 Substituted phenyl on terminal acetylene Human A2BAdoR 13 nM High selectivity against other adenosine receptor subtypes
Compound 36 Not specified Human A2BAdoR 1.8 nM (cAMP assay) Good selectivity and high aqueous solubility

| PSB-1115 | Sulfonated phenyl | Human A2BAdoR | Potent | Not selective in rat and mouse models; blocks rodent A1ARs |

This table presents a selection of xanthine derivatives to illustrate how modifications influence target affinity and selectivity. Data sourced from reference nih.govresearchgate.net.

Elucidation of Undiscovered Mechanisms of Action for Novel Theophylline Analogues

While the primary mechanisms of theophylline include non-selective phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, recent research has unveiled a more complex pharmacological profile. nih.govdrugbank.com These findings suggest that novel theophylline analogues may exert their therapeutic effects through newly discovered or less-understood pathways.

Future research is focused on elucidating these novel mechanisms. Key areas of investigation include:

Anti-inflammatory Gene Expression: Theophylline can inhibit the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. nih.govportico.org It also promotes the secretion of interleukin-10 (IL-10), a cytokine with broad anti-inflammatory properties, and activates histone deacetylase 2 (HDAC2), which is crucial for suppressing inflammatory gene expression. nih.govdrugbank.com Novel derivatives are being screened for enhanced activity on these specific pathways.

Apoptosis Induction in Cancer Cells: Certain theophylline derivatives have demonstrated potential as anti-cancer agents. For example, a series of theophylline-1,2,3-triazole compounds showed significant tumor-suppressive efficacy. nih.gov The lead compound from this series was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells by downregulating the expression of phosphorylated Akt protein, a key node in cell survival signaling. nih.govnih.gov

Modulation of Cellular Repair and Stress Responses: Theophylline has been shown to decrease the activity of poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death. nih.govdrugbank.com Investigating how new analogues modulate this and other cellular stress response pathways could open therapeutic avenues for a range of diseases.

Table 2: Known and Investigated Mechanisms of Theophylline Analogues

Mechanism of Action Description Therapeutic Relevance
PDE Inhibition Non-selective inhibition of phosphodiesterases, increasing intracellular cAMP. drugbank.com Bronchodilation
Adenosine Receptor Antagonism Blocks A1, A2A, A2B, and A3 receptors. farmaciajournal.com Bronchodilation, CNS stimulation
HDAC2 Activation Reverses corticosteroid resistance by activating HDAC2. nih.gov Anti-inflammatory in COPD/Asthma
NF-κB Inhibition Prevents translocation of NF-κB, reducing inflammatory gene expression. portico.org Anti-inflammatory
Akt Pathway Downregulation Decreases phosphorylation of Akt, promoting apoptosis. nih.gov Anti-cancer

| PARP-1 Inhibition | Reduces activity of PARP-1, influencing DNA repair and cell fate. drugbank.com | Cellular stress response |

Integration of Advanced Computational and Experimental Methodologies for Lead Optimization

The process of refining a promising "hit" compound into a preclinical "lead" candidate is complex and resource-intensive. The integration of advanced computational and experimental methods is crucial for accelerating lead optimization for novel theophylline derivatives. danaher.com This synergistic approach allows for a rational design cycle, reducing the reliance on costly and time-consuming empirical screening.

Computational Approaches: In silico tools are used to predict how structural modifications to the xanthine scaffold will affect a compound's properties. nih.gov Key methods include:

Molecular Docking: Predicts the preferred orientation of a ligand when bound to a target receptor, helping to understand key interactions. danaher.comnih.gov

Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time, providing insight into the stability of the ligand-receptor complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models that relate the chemical structure of a compound to its biological activity. danaher.comnih.gov

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups necessary for biological activity. danaher.com

Experimental Validation: Computational predictions must be validated through rigorous experimental testing. This iterative process involves synthesizing the computationally designed analogues and evaluating them using a suite of in vitro and in vivo assays to determine their:

Biochemical and functional potency. criver.com

Selectivity against a panel of related and unrelated targets. criver.com

Absorption, Distribution, Metabolism, and Excretion (ADME) properties. danaher.com

In vivo pharmacokinetic profile and efficacy in disease models. criver.com

This integrated workflow, moving from computational design to synthesis and back to testing, enables a more efficient exploration of the chemical space and accelerates the identification of candidates with optimal therapeutic profiles. nih.govucl.ac.uk

Addressing Bioanalytical Data Gaps for Emerging Xanthine Derivatives in Non-Human Biological Matrices

As novel xanthine derivatives like "Theophylline, 8-(sec-butylthio)-6-thio-" are synthesized, a critical gap emerges in the ability to accurately measure their concentrations in non-human biological matrices (e.g., plasma, serum, tissue homogenates) from preclinical studies. wum.edu.pl The development and validation of robust bioanalytical methods are essential for supporting toxicokinetic (TK) and pharmacokinetic (PK) studies, which underpin the assessment of a drug candidate's behavior in a biological system. nih.gov

The primary challenge is that each new analogue possesses a unique physicochemical profile, meaning that existing analytical methods are often not transferable. Addressing this gap requires:

Method Development: Creating highly sensitive and specific assays, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying small molecules in complex matrices. nih.gov

Method Validation: Rigorously validating these new methods according to international guidelines (e.g., ICH M10) to ensure they are accurate, precise, and reliable for their intended purpose. wum.edu.pl

Innovative Extraction Techniques: Moving beyond traditional sample preparation methods like protein precipitation and liquid-liquid extraction to more advanced and automatable techniques such as solid-phase extraction (SPE) or microextraction by packed sorbent (MEPS) to improve sample cleanup and reduce matrix effects. nih.gov

Adoption of Green Bioanalysis: Implementing more eco-friendly approaches that reduce the use of hazardous solvents and minimize waste, aligning preclinical development with modern sustainability standards. bioanalysis-zone.com

A comprehensive bioanalytical platform for emerging xanthine derivatives is crucial for generating the high-quality data needed to make informed decisions during preclinical development. nih.govacs.org

Exploration of Novel Preclinical Disease Models for Theophylline-Based Interventions

The therapeutic potential of novel theophylline derivatives extends beyond traditional respiratory applications. To explore these new indications, researchers must utilize and develop novel preclinical disease models that can accurately recapitulate human pathophysiology.

While standard models for asthma (e.g., ovalbumin-induced) and COPD remain relevant, the field is expanding to include: nih.govbiolegacyresearch.com

Corticosteroid-Resistant Asthma Models: These models, often induced by a combination of allergens (like ovalbumin) and bacterial components (like lipopolysaccharide), are crucial for testing new derivatives that, like theophylline, may restore steroid sensitivity by modulating pathways such as HDAC2. nih.gov

Oncology Models: The discovery of anti-proliferative effects of some theophylline derivatives necessitates the use of various cancer models. nih.gov This includes xenograft models where human tumor cells (e.g., NSCLC lines H460 and A549) are implanted into immunocompromised mice to test a compound's in vivo anti-tumor efficacy. nih.govbiolegacyresearch.com

Inflammatory and Autoimmune Disease Models: Given the broad anti-inflammatory and immunomodulatory effects of xanthines, models for conditions like rheumatoid arthritis, inflammatory bowel disease, or pulmonary fibrosis could be used to evaluate the therapeutic potential of new analogues. pharmalegacy.commdpi.com

Advanced In Vitro Models: There is a growing emphasis on developing non-animal models to improve translation to humans. Lung organoids, for example, can be used to model respiratory diseases in a human-relevant context, offering a platform for screening the efficacy of new inhaled therapies. mdpi.com

Table 3: Preclinical Models for Evaluating Theophylline-Based Interventions

Disease Area Model Type Description Application for Theophylline Derivatives
Asthma/COPD Ovalbumin (OVA) or House Dust Mite (HDM) induced asthma Allergic airway inflammation is induced in rodents. biolegacyresearch.compharmalegacy.com Testing bronchodilator and anti-inflammatory effects.
Corticosteroid Resistance OVA + Lipopolysaccharide (LPS) model in mice Mimics features of severe, steroid-resistant asthma. nih.gov Evaluating restoration of corticosteroid sensitivity.
Pulmonary Fibrosis Bleomycin-induced fibrosis Chemical induction of lung fibrosis in rodents. pharmalegacy.com Assessing anti-fibrotic potential.
Oncology Non-Small Cell Lung Cancer (NSCLC) Xenografts Human NSCLC cells (e.g., A549) are grown as tumors in mice. nih.gov Testing in vivo anti-proliferative and pro-apoptotic activity.

| Systemic Inflammation | LPS-induced systemic inflammation | Injection of LPS to induce a systemic inflammatory response. pharmalegacy.com | Evaluating systemic anti-inflammatory and immunomodulatory effects. |

Development of Theophylline Derivatives as Tools for Chemical Biology Research

Beyond their direct therapeutic potential, highly selective theophylline derivatives can be developed as powerful chemical tools to probe biological systems. A chemical probe is a small molecule with high potency and selectivity for a specific target, which can be used to investigate the target's role in cellular and physiological processes.

For example, a xanthine derivative that is a highly selective antagonist for the A2B adenosine receptor can be used to:

Validate A2BAdoR as a Drug Target: By selectively blocking the receptor, researchers can confirm its role in the pathophysiology of diseases like asthma or fibrosis in various preclinical models. nih.gov

Elucidate Biological Pathways: These probes can help map the downstream signaling pathways activated by A2BAdoR in different cell types.

Explore New Physiology: Using a selective antagonist can uncover previously unknown roles of the A2BAdoR in various organ systems.

To be effective as a chemical probe, a theophylline derivative should ideally have well-characterized pharmacokinetics and a known mechanism of action. The development of such tools is synergistic with drug discovery efforts, as the insights gained from using these probes can, in turn, inform the development of more effective therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.